molecular formula C12H15F2NO3S B2765745 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1235089-97-0

2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2765745
CAS No.: 1235089-97-0
M. Wt: 291.31
InChI Key: DDWONIOCEPJMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H15F2NO3S and its molecular weight is 291.31. The purity is usually 95%.
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Scientific Research Applications

  • Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) explored zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Carbonic Anhydrase Inhibition : Another research conducted by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, investigating their inhibitory effects on human carbonic anhydrase isoenzymes. These compounds showed potent inhibition, suggesting potential applications in treating conditions where carbonic anhydrase activity needs to be modulated (Gul et al., 2016).

  • Structural and Spectroscopic Properties : A study by Ceylan et al. (2015) on a sulfonamide compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, highlighted its structural and spectroscopic properties. The research included Density Functional Theory (DFT) calculations, offering insights into the compound's potential applications in various chemical and pharmaceutical contexts (Ceylan et al., 2015).

  • Cyclooxygenase Inhibition : Hashimoto et al. (2002) identified benzenesulfonamide derivatives as selective cyclooxygenase-2 inhibitors. Their study led to the discovery of a potent, highly selective, and orally active COX-2 inhibitor, indicating potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

  • Solid-Phase Synthesis Applications : Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides in various chemical transformations, highlighting their utility in generating diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).

Properties

IUPAC Name

2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-9-3-4-11(10(14)7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWONIOCEPJMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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